

A Technical Guide to the Spectroscopic Characterization of Hept-6-en-3-amine

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Compound of Interest

Compound Name: *Hept-6-en-3-amine*

Cat. No.: *B1465868*

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Introduction

Hept-6-en-3-amine is an organic molecule containing a primary amine and a terminal alkene functional group. Its structure presents an interesting subject for spectroscopic analysis, which is crucial for its identification and characterization in research and drug development. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Hept-6-en-3-amine**. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document focuses on predicted data based on the analysis of analogous structures and established spectroscopic principles. Furthermore, detailed experimental protocols for acquiring such data are provided for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Hept-6-en-3-amine**. These predictions are based on the analysis of similar chemical structures and functional groups.

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum of **Hept-6-en-3-amine** in a typical deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H on C1	~ 0.9	Triplet	~ 7	3H
H on C2	~ 1.4	Multiplet	2H	
H on C3	~ 2.7	Multiplet	1H	
H on C4	~ 1.5	Multiplet	2H	
H on C5	~ 2.1	Multiplet	2H	
H on C6	~ 5.8	Multiplet	1H	
H on C7 (trans)	~ 5.0	Doublet of triplets	~ 17, 1.5	1H
H on C7 (cis)	~ 4.9	Doublet of triplets	~ 10, 1.5	1H
-NH ₂	~ 1.1 (broad)	Singlet	2H	

¹³C NMR (Carbon NMR) Spectroscopy

The predicted broadband proton-decoupled ¹³C NMR spectrum of **Hept-6-en-3-amine** would show seven distinct signals for the seven carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1	~ 10
C2	~ 30
C3	~ 55
C4	~ 37
C5	~ 33
C6	~ 138
C7	~ 115

IR (Infrared) Spectroscopy

The IR spectrum of **Hept-6-en-3-amine** is expected to show characteristic absorption bands corresponding to its primary amine and alkene functional groups.[\[1\]](#)[\[2\]](#)

Functional Group	Vibrational Mode	Predicted Absorption Range (cm^{-1})	Intensity
N-H (primary amine)	Symmetric & Asymmetric Stretch	3300-3500 (two bands)	Medium
C-H (sp^2 on alkene)	Stretch	3010-3100	Medium
C-H (sp^3 on alkyl chain)	Stretch	2850-2960	Strong
C=C (alkene)	Stretch	1640-1680	Medium
N-H (amine)	Scissoring (bend)	1590-1650	Medium
C-H (alkene)	Out-of-plane bend	910-990	Strong
C-N	Stretch	1020-1250	Medium

MS (Mass Spectrometry)

In mass spectrometry with electron ionization (EI), **Hept-6-en-3-amine** would produce a molecular ion peak and several characteristic fragment ions. The fragmentation of aliphatic amines is often dominated by α -cleavage.[3][4][5]

m/z	Proposed Fragment	Significance
113	$[\text{C}_7\text{H}_{15}\text{N}]^+$	Molecular Ion (M^+)
98	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical
84	$[\text{M} - \text{C}_2\text{H}_5]^+$	α -cleavage, loss of an ethyl radical (major fragment)
70	$[\text{M} - \text{C}_3\text{H}_7]^+$	Cleavage of the propyl group
56	$[\text{C}_4\text{H}_8\text{N}]^+$	α -cleavage, loss of a propyl radical
44	$[\text{C}_2\text{H}_6\text{N}]^+$	Further fragmentation
30	$[\text{CH}_4\text{N}]^+$	Characteristic fragment for primary amines

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Dissolve 5-25 mg of **Hept-6-en-3-amine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6) in a clean, dry NMR tube.[6][7] An internal standard such as tetramethylsilane (TMS) can be added for chemical shift calibration.[7] Ensure the sample is free of solid particles by filtering it through a pipette with a cotton plug. [6]
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument's magnetic field is then shimmed to achieve homogeneity. The probe should be tuned to the appropriate frequency for ^1H or ^{13}C nuclei.

- ^1H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay (typically 1-5 seconds), and the number of scans.[8] For a sample of this concentration, 8 to 16 scans are usually sufficient.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single peaks for each carbon.[9] Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 128 or more) and a potentially longer relaxation delay are required compared to ^1H NMR.[10][11]
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm). For ^1H spectra, the signals are integrated to determine the relative number of protons.

IR Spectroscopy

- Sample Preparation (Neat Liquid): For a liquid sample like **Hept-6-en-3-amine**, the easiest method is to obtain a "neat" spectrum.[12] Place a small drop of the liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[13][14]
- Instrument Setup: Ensure the ATR crystal is clean before applying the sample. A background spectrum of the empty ATR crystal is recorded first.
- Spectrum Acquisition: The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
- Data Analysis: The resulting spectrum, plotting transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify the characteristic absorption bands of the functional groups.

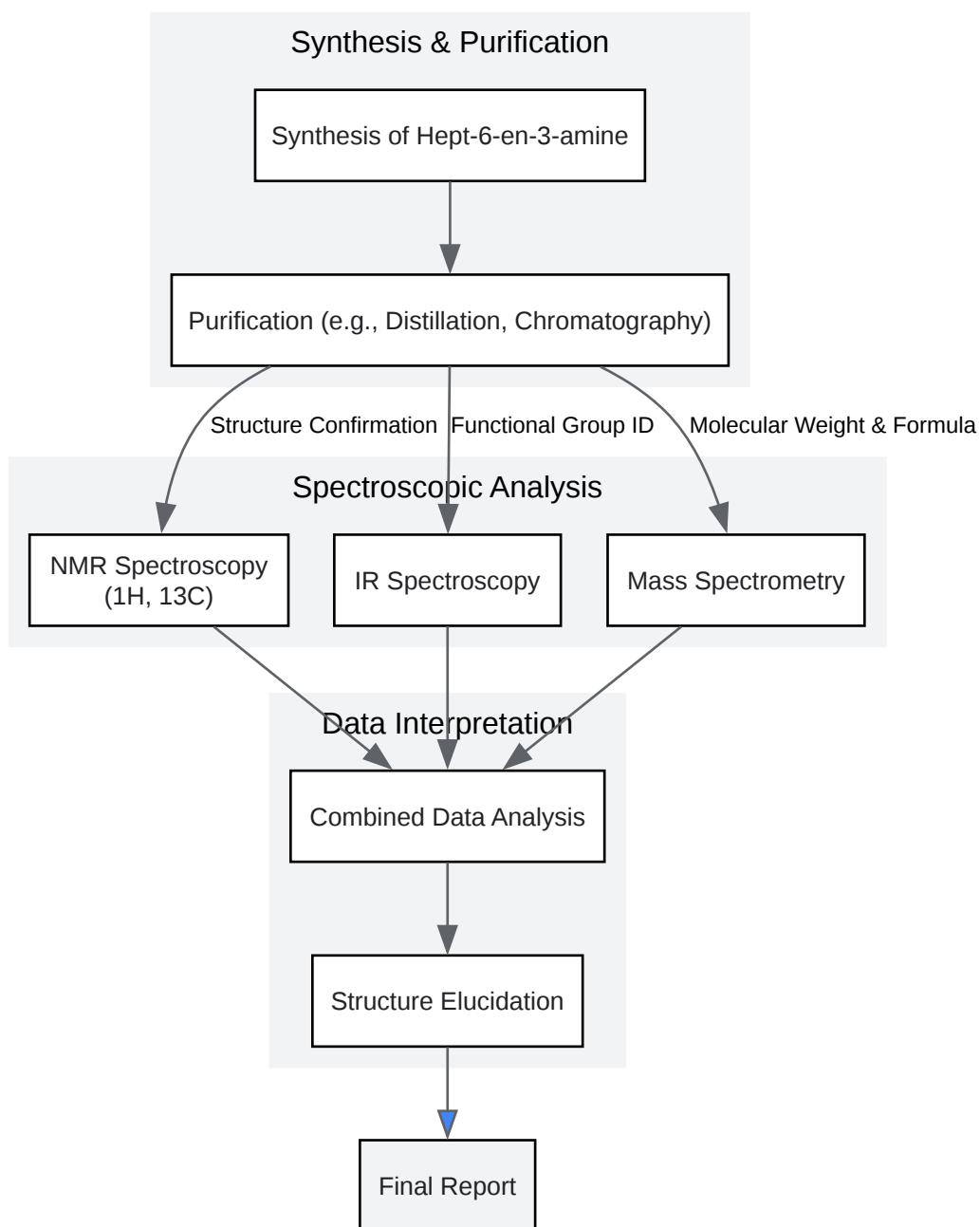
Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.[15][16]

- Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to lose an electron, forming a positively charged molecular ion (M^+).[15]
- Fragmentation: The molecular ions are energetically unstable and fragment into smaller, charged daughter ions and neutral radicals.[17]
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector counts the number of ions at each m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z . The peak with the highest m/z is typically the molecular ion, and the most abundant peak is the base peak.

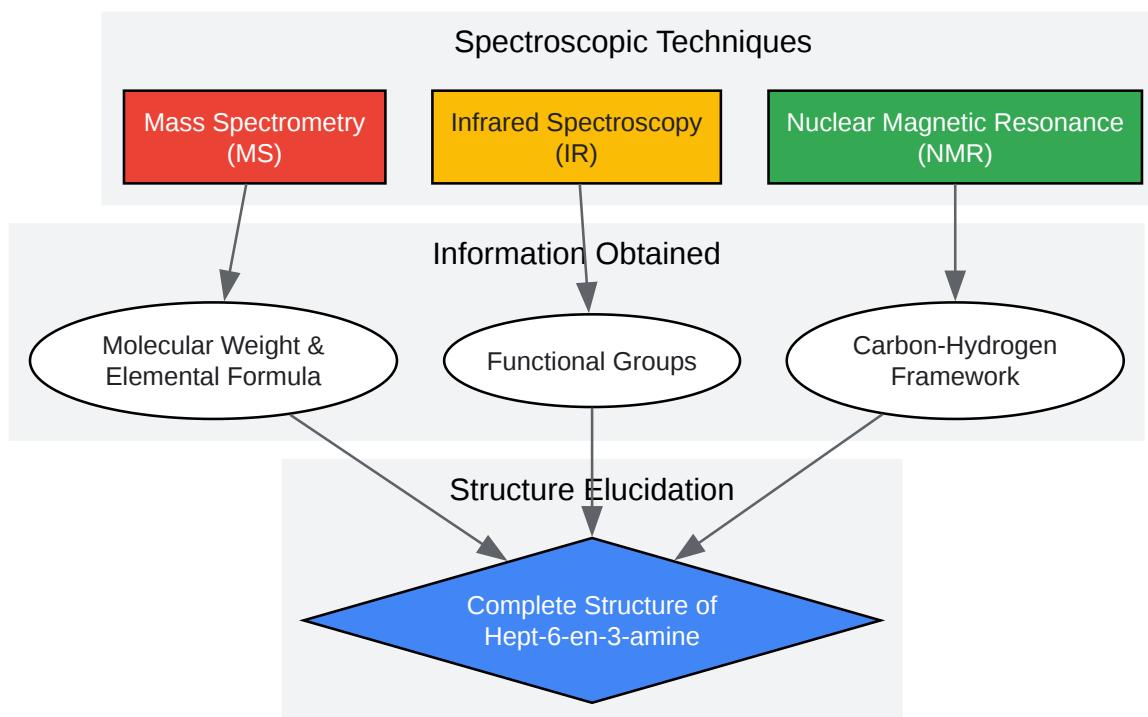
Visualization of Experimental Workflow and Logic

The following diagrams, created using the DOT language, illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for structure elucidation.



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Caption: General experimental workflow for the synthesis and spectroscopic characterization of an organic compound.



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